2-[[3-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Description
2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that features a pyrido[1,2-a][1,3,5]triazin-4-one core with a trifluoromethylbenzylsulfanyl substituent
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3OS/c16-15(17,18)11-5-3-4-10(8-11)9-23-13-19-12-6-1-2-7-21(12)14(22)20-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJCMILFXSRBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326663 | |
| Record name | 2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815689 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303145-15-5 | |
| Record name | 2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with a thiol to form the corresponding sulfide. This intermediate is then reacted with a pyrido[1,2-a][1,3,5]triazin-4-one derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrido[1,2-a][1,3,5]triazin-4-one core.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the trifluoromethylbenzyl moiety .
Scientific Research Applications
2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrido[1,2-a][1,3,5]triazin-4-one core can interact with nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylsulfanyl derivatives: These compounds share the trifluoromethylbenzylsulfanyl moiety but differ in the core structure.
Pyrido[1,2-a][1,3,5]triazin-4-one derivatives: These compounds share the pyrido[1,2-a][1,3,5]triazin-4-one core but have different substituents.
Uniqueness
2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one is unique due to the combination of the trifluoromethylbenzylsulfanyl moiety and the pyrido[1,2-a][1,3,5]triazin-4-one core. This combination imparts distinct physicochemical properties and biological activities that are not observed in other similar compounds .
Biological Activity
The compound 2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido-triazine family, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : It possesses activity against various bacterial strains.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes.
The biological activity of this compound is believed to involve the following mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for certain kinases and other enzymes critical in cellular signaling pathways.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing various signaling cascades that affect cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell lines | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibition of specific kinases |
Table 2: Case Studies on Biological Effects
| Study | Findings | |
|---|---|---|
| In vitro cancer study | Significant reduction in cell viability | Potential as an anticancer agent |
| Antimicrobial assay | Effective against Staphylococcus aureus | Possible use as a novel antibiotic |
| Kinase inhibition assay | IC50 values in low micromolar range | Strong candidate for further drug development |
Case Studies
-
Antitumor Activity Study :
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. -
Antimicrobial Properties :
Research highlighted the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests clinical relevance. -
Kinase Inhibition :
Investigations into the inhibitory effects on specific kinases revealed that this compound could selectively inhibit CDK4/6 kinases, which are crucial in cell cycle regulation and are often dysregulated in cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
